2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid
Description
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring fused with a 2-chloropyridine moiety and a carboxylic acid group at the 4-position of the thiazole. This structure combines the electron-withdrawing effects of chlorine on the pyridine ring with the hydrogen-bonding capacity of the carboxylic acid, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its synthesis typically involves coupling reactions between substituted pyridines and thiazole precursors, followed by hydrolysis to yield the carboxylic acid group .
Properties
Molecular Formula |
C9H5ClN2O2S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-5(2-1-3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WFWCYHIBBNXAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of 2-chloropyridine with thiazole-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its target. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Variations on the Pyridine Ring
Position of Chlorine
- 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid (SY359349) : The chlorine atom at the 6-position of the pyridine ring alters electronic distribution compared to the 2-chloro isomer. This positional change may influence binding affinity in biological targets due to steric and electronic differences .
Alternative Halogenation and Aryl Groups
- 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic Acid Ethyl Ester (SC-22266) : The dichlorophenyl group enhances hydrophobicity and may improve interaction with hydrophobic enzyme pockets. The ethyl ester acts as a prodrug, increasing bioavailability compared to the free acid .
- 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic Acid Ethyl Ester: The phenoxy linker introduces conformational flexibility, which could modulate selectivity in receptor binding .
Modifications on the Thiazole Ring
Carboxylic Acid Derivatives
- This derivative has shown promise in anti-inflammatory and antibacterial applications .
- 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid: The addition of an amino group on the thiazole enables hydrogen bonding, which may enhance target engagement in kinase inhibitors .
Ester vs. Acid Functional Groups
- Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate (SY359351) : The ethyl ester derivative improves solubility in organic solvents, facilitating synthetic modifications. Hydrolysis to the free acid is required for biological activity, introducing a metabolic step absent in the carboxylic acid form .
- Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate (SY359340) : Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding in protein-ligand interactions. The methyl ester offers faster hydrolysis rates than ethyl esters .
Antimicrobial and Antioxidant Profiles
- (E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic Acid (Compound 1) : Exhibited moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) but lower efficacy against Gram-negative strains. Antioxidant activity in DPPH assays was superior to ascorbic acid (IC₅₀: 12.5 µM vs. 25 µM) .
ADMET and Pharmacokinetics
- 2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c) : Demonstrated favorable ADMET profiles in silico, with low hepatotoxicity risk and high gastrointestinal absorption. The thioether group enhances metabolic stability compared to oxygen-based linkers .
- Ethyl Ester Derivatives : Predicted to exhibit higher logP values (2.5–3.0) than carboxylic acids (1.2–1.8), suggesting improved blood-brain barrier penetration but increased plasma protein binding .
Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid | 255.68 | 1.5 | 0.8 (Water) |
| Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate | 297.74 | 2.8 | 12.5 (DMSO) |
| 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid | 255.68 | 1.6 | 0.7 (Water) |
| (2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic Acid | 234.26 | 1.2 | 1.2 (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
